molecular formula C16H22N2O5S B3009001 N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide CAS No. 1396877-31-8

N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide

Cat. No.: B3009001
CAS No.: 1396877-31-8
M. Wt: 354.42
InChI Key: XIMVVGXCFKNCRI-UHFFFAOYSA-N
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Description

N-(4-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide is a structurally complex compound characterized by a spirocyclic core (6,8-dioxa-2-azaspiro[3.5]nonane) with dimethyl substituents at the 7-position. This spirocyclic system is linked via a sulfonyl group to a phenyl ring, which is further substituted with an acetamide moiety.

Properties

IUPAC Name

N-[4-[(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-12(19)17-13-4-6-14(7-5-13)24(20,21)18-8-16(9-18)10-22-15(2,3)23-11-16/h4-7H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMVVGXCFKNCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide is a complex organic compound with a unique spirocyclic structure. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic framework that includes both nitrogen and oxygen atoms, contributing to its biological properties. The IUPAC name for this compound reflects its complex structure:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₄H₁₉N₃O₅S
Molecular Weight303.38 g/mol
CAS Number1396717-78-4

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. The spirocyclic structure may enhance binding affinity and specificity towards these targets.

  • Dopaminergic Pathways : Similar compounds have been shown to interact with dopaminergic pathways, potentially influencing neurotransmitter levels and signaling processes in the brain .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, similar to its analogs which act as monoamine oxidase inhibitors.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Activity : Research has indicated potential antimicrobial properties against various pathogens. For instance, a study demonstrated that structurally similar spirocyclic compounds exhibited significant antibacterial effects against Gram-positive bacteria.
  • Anticancer Properties : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. For example, derivatives of the spirocyclic structure were tested against leukemia cells and showed varying degrees of cytotoxicity .
  • Neuroprotective Effects : Some analogs have been explored for their neuroprotective effects in models of neurodegenerative diseases. These studies suggest that the compound may help mitigate oxidative stress in neuronal cells.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in leukemia cells
NeuroprotectiveReduction of oxidative stress in neuronal models

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Structural Features Pharmacological Activity/Application Reference
Target Compound : N-(4-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide Spirocyclic core, sulfonyl bridge, acetamide substituent Not explicitly reported; inferred roles in bioactivity due to structural similarity to analogs -
Compound 35 : N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide Piperazinyl sulfonamide substituent Analgesic activity comparable to paracetamol; anti-hypernociceptive effects in inflammatory pain
Compound I : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloro and nitro substituents on phenyl ring, methylsulfonyl group Intermediate for synthesizing heterocycles (e.g., piperazinediones, thiadiazoles)
N-{[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide Bis-sulfonamide structure with methoxy group Stabilized by intramolecular C—H⋯O interactions; potential for crystal engineering
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((4-fluorophenyl)thio)ethanone Same spiro core but with fluorophenylthio substituent Structural analog; bioactivity not reported

Key Research Findings

(a) Pharmacological Activity
  • Analgesic and Anti-Inflammatory Potential: Compound 35 (piperazinyl sulfonamide) demonstrates superior analgesic activity to paracetamol, highlighting the role of sulfonamide substituents in modulating bioactivity. The spirocyclic analog (target compound) may exhibit similar or enhanced effects due to its rigid architecture, though experimental validation is needed .
  • Anti-Hypernociceptive Effects: Compounds 36 (diethylsulfamoyl) and 37 (piperazinyl) show efficacy against inflammatory pain, suggesting that electron-rich sulfonamide groups enhance receptor targeting .
(c) Structural Insights
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in Compound I) vs. electron-donating groups (e.g., methoxy in ) influence reactivity and intermolecular interactions, as seen in crystal packing and hydrogen-bonding networks .

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